molecular formula C11H25Cl2N3O B1441173 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1220035-51-7

2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride

Cat. No.: B1441173
CAS No.: 1220035-51-7
M. Wt: 286.24 g/mol
InChI Key: DCFZBXFZYXNRQA-UHFFFAOYSA-N
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Description

2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride is a chemical compound that features both piperidine and piperazine moieties. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. This binding can lead to either inhibition or activation of the enzyme, depending on the specific biochemical pathway involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact metabolic pathways by altering the activity of key enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes or receptors, forming stable complexes that alter the enzyme’s activity. This binding can lead to conformational changes in the enzyme or receptor, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can modulate the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments. The distribution of the compound can affect its efficacy and toxicity, as it determines the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-piperidin-4-ylpiperazin-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11;;/h11-12,15H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFZBXFZYXNRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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